molecular formula C11H10F4N2O2 B2986409 N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1211146-43-8

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2986409
CAS No.: 1211146-43-8
M. Wt: 278.207
InChI Key: SMAYSAWQAZZHAA-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2,2,2-trifluoroethyl oxalyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N-(2,2,2-trifluoroethyl)amine
  • 4-(Trifluoromethyl)benzaldehyde
  • 2,2,2-trifluoroethylamine

Uniqueness

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide stands out due to its specific combination of fluorine atoms and oxalamide structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4N2O2/c12-8-3-1-7(2-4-8)5-16-9(18)10(19)17-6-11(13,14)15/h1-4H,5-6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAYSAWQAZZHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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